molecular formula C14H18O3 B12001402 Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate

Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate

Cat. No.: B12001402
M. Wt: 234.29 g/mol
InChI Key: YHFGKMAGFLAVBB-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate: is an organic compound with the molecular formula C14H18O3 . It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with methanol, and a methoxyphenyl group is attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Favorskii Rearrangement: One common method for synthesizing methyl cyclopentanecarboxylate derivatives involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide.

    Palladium-Catalyzed Hydroxycarbonylation: Another method involves the palladium-catalyzed hydroxycarbonylation of cyclopentene.

Industrial Production Methods: Industrial production methods for methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving ester groups.

Medicine:

    Drug Development: Due to its unique structure, this compound is explored for potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol, which can then participate in various biochemical reactions. The methoxyphenyl group can interact with aromatic receptors and enzymes, influencing biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(3-methoxyphenyl)cyclopentanecarboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where specific interactions with aromatic systems are desired .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 1-(3-methoxyphenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C14H18O3/c1-16-12-7-5-6-11(10-12)14(13(15)17-2)8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

YHFGKMAGFLAVBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)C(=O)OC

Origin of Product

United States

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